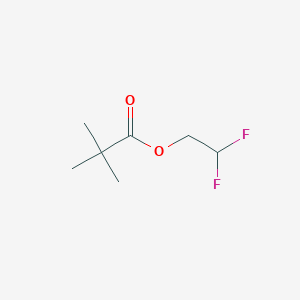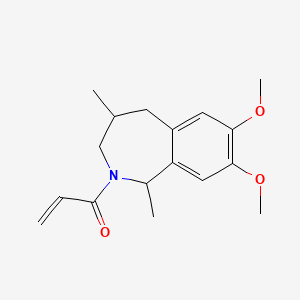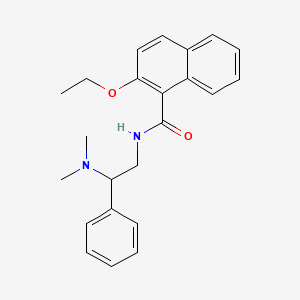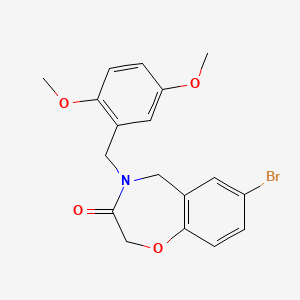
2-chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine” is a chemical compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms . The compound also has a chloro group and a cyclopropyl group attached .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of a suitable pyridine derivative with a 1,2,3-triazole derivative . The exact method can vary depending on the specific substituents on the pyridine and triazole rings. For example, a method involving the protodeboronation of pinacol boronic esters has been reported .Molecular Structure Analysis
The molecular structure of “2-chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine” would be characterized by the presence of a pyridine ring and a 1,2,3-triazole ring. The cyclopropyl group would be attached to the 4-position of the triazole ring, and the 2-position of the pyridine ring would have a chlorine atom attached .Chemical Reactions Analysis
The chemical reactions involving “2-chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine” would depend on the specific conditions and reagents used. For example, it could potentially undergo reactions with nucleophiles at the chloro group, or it could participate in reactions involving the triazole or pyridine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine” would depend on its specific structure. For example, the presence of the chloro group could potentially increase its reactivity, while the cyclopropyl group could influence its steric properties .Mechanism of Action
The mechanism of action of “2-chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine” would depend on its specific biological target. Compounds containing a 1,2,4-triazole ring have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Safety and Hazards
The safety and hazards associated with “2-chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine” would depend on its specific properties. For example, if it exhibits biological activity, it could potentially have toxic effects. Therefore, appropriate safety precautions should be taken when handling this compound .
Future Directions
The future research directions for “2-chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine” could involve further exploration of its biological activities and potential applications in medicine. For example, it could be investigated as a potential anticancer or antimicrobial agent . Additionally, further studies could be conducted to optimize its synthesis and improve its properties .
properties
IUPAC Name |
2-chloro-6-(4-cyclopropyltriazol-1-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-9-2-1-3-10(12-9)15-6-8(13-14-15)7-4-5-7/h1-3,6-7H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUXNHQKNUQIEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3=NC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-dimethyl-2-[({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B2904870.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2904873.png)
![2-[2-(1-butyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2904874.png)


![N-(4-bromo-2-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2904879.png)

![3-methyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2904881.png)
![N-(2,5-dimethylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2904882.png)
![3-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2904883.png)


![2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2904892.png)